N-[2-{[1-(morpholin-4-ylcarbonyl)propyl]thio}-4-oxoquinazolin-3(4H)-yl]-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-{[1-(morpholin-4-ylcarbonyl)propyl]thio}-4-oxoquinazolin-3(4H)-yl]-2-phenylacetamide is a useful research compound. Its molecular formula is C24H26N4O4S and its molecular weight is 466.56. The purity is usually 95%.
BenchChem offers high-quality N-[2-{[1-(morpholin-4-ylcarbonyl)propyl]thio}-4-oxoquinazolin-3(4H)-yl]-2-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-{[1-(morpholin-4-ylcarbonyl)propyl]thio}-4-oxoquinazolin-3(4H)-yl]-2-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
The compound has been studied for its potential as an antimicrobial agent. Its structure, which includes a quinazolinone moiety and a morpholine ring, suggests it could be effective against various bacterial and fungal strains. Research indicates that derivatives of this compound could be synthesized and evaluated for their in vitro antimicrobial activity .
Drug Discovery and Development
As “ChemDiv1_013229,” the compound is part of a chemical library from ChemDiv, a contract research organization focused on scientific innovation in drug discovery . It represents a small molecule that could be used in the development of new drugs, particularly in areas like CNS, oncology, virology, inflammation, cardiometabolic, and immunology .
Pharmacological Research
The compound’s morpholine core is associated with pharmacological activities such as antimicrobial, caspase-3 inhibitory, and anti-inflammatory effects. This makes it a valuable candidate for pharmacological research, where it could be part of studies aiming to develop new therapeutic agents .
Biological Analysis
In the realm of biological analysis, compounds like “Oprea1_657507” could be used in the development of sensors for chemical and biological analysis. These sensors could be integrated into photonic integrated circuits (PICs) with on-chip lasers for enhanced detection capabilities .
Ethnobotany and Ethnobiology
As “HMS624J07,” the compound could be of interest in ethnobotanical research, where the focus is on the relationship between people and plants. It could be studied for its traditional uses or potential applications in natural remedies .
Material Science
The compound could also find applications in material science, particularly in the development of energetic materials, bio-based materials, ceramics, and nanomaterials. Its unique chemical structure might provide specific properties desirable in these fields .
Agricultural Chemistry
In agriculture, compounds with morpholine structures have been explored for their herbicidal activity. While not directly linked to “VU0512539-1,” the structural similarity suggests potential applications in developing new agrochemicals .
Quantum Technologies
Lastly, the integration of compounds like “Oprea1_657507” into quantum technologies could be explored. Their potential role in quantum computing or information security is an emerging field of interest, where their unique properties could be leveraged .
properties
IUPAC Name |
N-[2-(1-morpholin-4-yl-1-oxobutan-2-yl)sulfanyl-4-oxoquinazolin-3-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S/c1-2-20(23(31)27-12-14-32-15-13-27)33-24-25-19-11-7-6-10-18(19)22(30)28(24)26-21(29)16-17-8-4-3-5-9-17/h3-11,20H,2,12-16H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZDFIZQNSFZQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCOCC1)SC2=NC3=CC=CC=C3C(=O)N2NC(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-morpholin-4-yl-1-oxobutan-2-yl)sulfanyl-4-oxoquinazolin-3-yl]-2-phenylacetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.